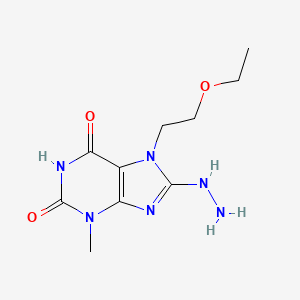
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as EHP-101, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of purine derivatives and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to act through multiple pathways. 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases. 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione also modulates the activity of ion channels and receptors involved in pain perception and neuroprotection.
Biochemical and Physiological Effects:
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, modulation of ion channels and receptors, and enhancement of neuroprotection. These effects may contribute to the potential therapeutic benefits of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione in various diseases.
実験室実験の利点と制限
One of the advantages of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is its synthetic nature, which allows for easy and reproducible synthesis. 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is its limited bioavailability, which may affect its efficacy in vivo.
将来の方向性
There are several future directions for the study of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One potential direction is the development of novel formulations or delivery methods to enhance its bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione and its potential side effects.
Conclusion:
In conclusion, 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and chemokines, modulation of ion channels and receptors, and enhancement of neuroprotection. Although there are limitations to its bioavailability, further studies are needed to explore its potential therapeutic benefits and future directions for its development.
合成法
The synthesis of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the condensation of 2-acetylamino-6-chloropurine with ethoxyethyl hydrazine, followed by the reaction with methyl isocyanate. The final product is obtained after purification and characterization.
科学的研究の応用
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, neuropathic pain, and glioblastoma. In preclinical studies, 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has shown anti-inflammatory, neuroprotective, and anti-tumor effects.
特性
IUPAC Name |
7-(2-ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O3/c1-3-19-5-4-16-6-7(12-9(16)14-11)15(2)10(18)13-8(6)17/h3-5,11H2,1-2H3,(H,12,14)(H,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSOPAUUMLXQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1NN)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl 2-methylbenzoate](/img/structure/B5228959.png)
![5-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5228963.png)
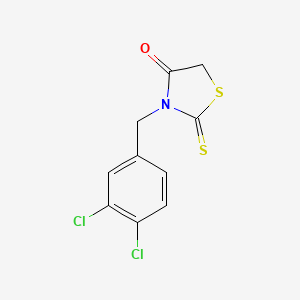
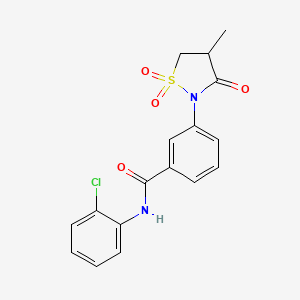
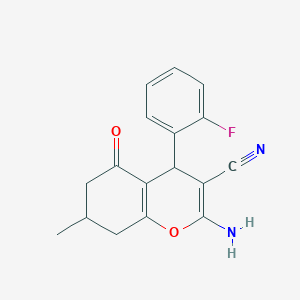

![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5228997.png)
![11-(2-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229008.png)

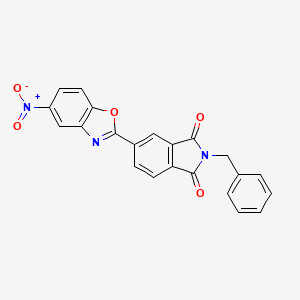
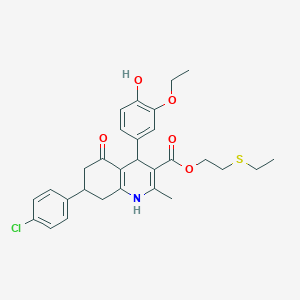
![2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5229029.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5229054.png)
![2-(2,6-difluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5229067.png)